(5-(2-Ethoxyethyl)-1,2,4-oxadiazol-3-yl)methanamine
Description
(5-(2-Ethoxyethyl)-1,2,4-oxadiazol-3-yl)methanamine is a 1,2,4-oxadiazole derivative featuring a methanamine group at position 3 and a 2-ethoxyethyl substituent at position 5 of the heterocyclic ring. The 1,2,4-oxadiazole scaffold is widely recognized in medicinal chemistry due to its metabolic stability, hydrogen-bonding capacity, and versatility in drug design . The compound was previously available from CymitQuimica (Ref: 10-F699952) but is now discontinued .
Properties
Molecular Formula |
C7H13N3O2 |
|---|---|
Molecular Weight |
171.20 g/mol |
IUPAC Name |
[5-(2-ethoxyethyl)-1,2,4-oxadiazol-3-yl]methanamine |
InChI |
InChI=1S/C7H13N3O2/c1-2-11-4-3-7-9-6(5-8)10-12-7/h2-5,8H2,1H3 |
InChI Key |
FNJSNVURFQBFGN-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC1=NC(=NO1)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(2-Ethoxyethyl)-1,2,4-oxadiazol-3-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of an acyl hydrazide with an appropriate nitrile oxide. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5-(2-Ethoxyethyl)-1,2,4-oxadiazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the ethoxyethyl side chain.
Substitution: The amine group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxadiazole N-oxides, while substitution reactions could produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5-(2-Ethoxyethyl)-1,2,4-oxadiazol-3-yl)methanamine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
*Estimated using analogous compounds.
Key Observations:
Lipophilicity (LogP):
- The ethoxyethyl substituent in the target compound likely increases lipophilicity (LogP ~1.2) compared to the methoxymethyl analog (LogP 0.375) due to the longer alkyl chain .
- Aromatic substituents (e.g., bromophenyl, chlorophenyl) further enhance LogP (~2.0–2.5), suggesting improved membrane permeability but reduced aqueous solubility .
The furan-2-yl group introduces π-π stacking capabilities, which could influence binding interactions in biological targets .
Steric Considerations:
- Bulkier substituents (e.g., ethoxyethyl vs. methoxymethyl) may hinder rotational freedom, affecting conformational preferences in receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
